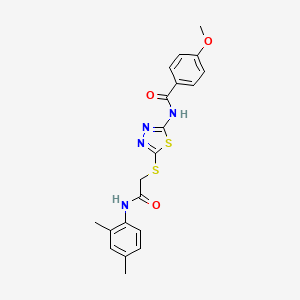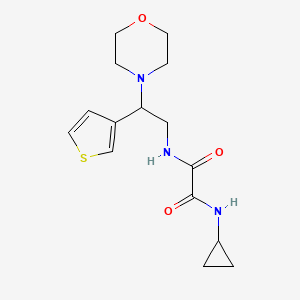
N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a morpholino group, and a thiophen-3-yl moiety
Vorbereitungsmethoden
The synthesis of N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common synthetic route includes the following steps:
Thiophene Derivative Synthesis: : The thiophene derivative can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-keto acids with thiols.
Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid generated from diiodomethane and zinc-copper couple.
Morpholino Group Introduction: : The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholino moiety.
Oxalamide Formation: : Finally, the oxalamide moiety can be formed through the reaction of the cyclopropyl-substituted thiophene derivative with an appropriate oxalamide precursor under suitable reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors or other advanced techniques to enhance efficiency.
Analyse Chemischer Reaktionen
N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional functional groups or linkers.
Common reagents and conditions used in these reactions include various solvents, temperatures, and catalysts, depending on the specific reaction type. Major products formed from these reactions can include oxidized or reduced derivatives, substituted analogs, and coupled products.
Wissenschaftliche Forschungsanwendungen
N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has shown potential in several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: : Its properties may be useful in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclopropyl-N2-(2-morpholino-ethyl)oxalamide: : This compound lacks the thiophen-3-yl group, which may affect its biological activity and binding affinity.
N1-cyclopropyl-N2-(2-(thiophen-3-yl)ethyl)oxalamide: : This compound lacks the morpholino group, which may influence its solubility and pharmacokinetic properties.
N1-cyclopropyl-N2-(2-morpholino-2-(phenyl)ethyl)oxalamide: : This compound has a phenyl group instead of a thiophen-3-yl group, which may result in different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which can lead to distinct properties and applications compared to similar compounds.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-14(15(20)17-12-1-2-12)16-9-13(11-3-8-22-10-11)18-4-6-21-7-5-18/h3,8,10,12-13H,1-2,4-7,9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMRTTYRWSUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
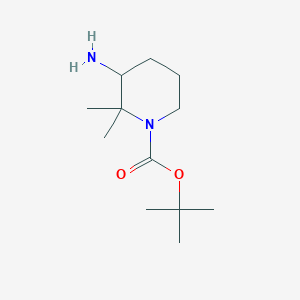
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2802655.png)
![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)
![2-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide](/img/structure/B2802657.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B2802658.png)
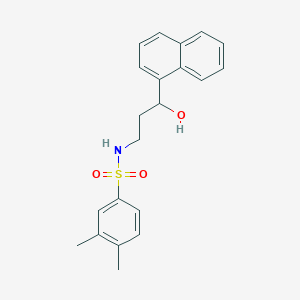
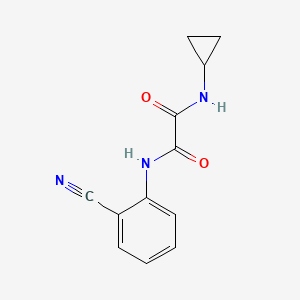
![N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2802665.png)
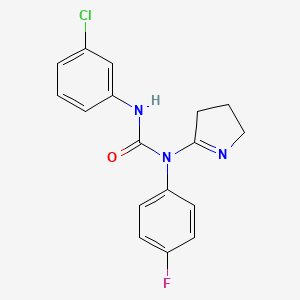
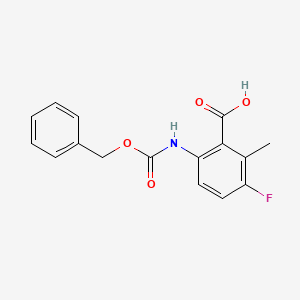
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)
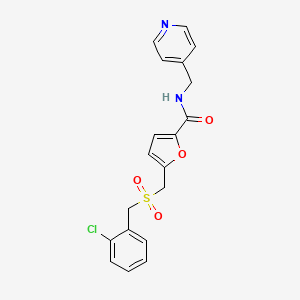
![4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2802674.png)
